molecular formula C8H19N B8731879 N,N,3,3-Tetramethylbutylamine

N,N,3,3-Tetramethylbutylamine

Cat. No.: B8731879
M. Wt: 129.24 g/mol
InChI Key: AEJXDZMWIUEKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Aliphatic Amines with Bulky Substituents in Organic Chemistry

Aliphatic amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl groups. davuniversity.orglkouniv.ac.in Their chemical behavior is profoundly influenced by the nature of these alkyl substituents. When these substituents are large and branched, they are referred to as "bulky," and they introduce the phenomenon of steric hindrance. This steric bulk has significant consequences for the amine's reactivity. chemistry.coach

The primary characteristics of amines are their basicity and nucleophilicity, both stemming from the lone pair of electrons on the nitrogen atom. lkouniv.ac.in In simple aliphatic amines, electron-donating alkyl groups increase the electron density on the nitrogen, enhancing basicity compared to ammonia. lkouniv.ac.inchemistry.coach However, with bulky substituents, while the electronic effect remains, the steric hindrance can impede the ability of the nitrogen's lone pair to interact with other molecules, particularly large electrophiles. chemistry.coachmasterorganicchemistry.com This shielding effect means that bulky amines are often less nucleophilic than their less hindered counterparts, a crucial distinction in synthetic applications. masterorganicchemistry.com

The boiling points of tertiary amines, which lack N-H bonds and therefore cannot participate in hydrogen bonding with each other, are generally lower than primary or secondary amines of similar molecular weight. chemistry.coach The geometry around the nitrogen atom in most amines is trigonal pyramidal, with the nitrogen being sp³ hybridized. chemistry.coach

Significance of Sterically Hindered Tertiary Alkylamines in Synthetic and Mechanistic Studies

Sterically hindered tertiary alkylamines, a class that includes N,N,3,3-Tetramethylbutylamine, are of considerable importance in organic synthesis and the study of reaction mechanisms. Their utility stems directly from the steric shielding of the nitrogen atom. This bulkiness diminishes their nucleophilicity while retaining their basicity. This characteristic makes them highly valuable as "non-nucleophilic bases." mdpi.com

In many organic reactions, a base is required to remove a proton, but a nucleophilic base could lead to unwanted side reactions by attacking an electrophilic center in the starting material or product. Sterically hindered amines can effectively deprotonate a substrate without engaging in nucleophilic attack, making them ideal for promoting elimination reactions, such as the formation of alkenes from alkyl halides. researchgate.net

The synthesis of sterically congested tertiary amines can be challenging. researchgate.netnih.gov Traditional methods often face limitations, but new methodologies, including metal-free photocatalytic systems and transition metal-catalyzed reductive aminations, have been developed to construct these important molecules. mdpi.comresearchgate.netorganic-chemistry.org The unique properties of these amines also make them useful as components in frustrated Lewis pairs, as light stabilizers, and as ligands in catalysis. mdpi.com For instance, the development of highly hindered N-heterocyclic carbene (NHC) ligands derived from bulky amines has led to significant advancements in catalyst design.

Historical Context and Evolution of Research on this compound

The study of this compound is situated within the broader historical investigation of branched and sterically hindered amines. Much of the related research has focused on its primary amine analogue, tert-octylamine (B44039) (also known as 1,1,3,3-tetramethylbutylamine). scbt.comcymitquimica.com The synthesis of such branched amines was significantly advanced by the Ritter reaction, first described in 1948, which involves the reaction of an alkene (like diisobutylene) with a nitrile in the presence of a strong acid.

Early research on these amines centered on understanding their fundamental chemical properties. Over time, scientific interest grew as their potential as versatile synthetic intermediates became apparent. For example, tert-octylamine is a crucial precursor in the synthesis of certain pharmaceutical compounds and is used to create azoalkane initiators for polymerization processes. prepchem.com

Research on this compound specifically has been part of the ongoing exploration into highly hindered bases and their applications. The synthesis of such tertiary amines often requires specific strategies to overcome the steric congestion around the nitrogen atom. researchgate.net The compound and its relatives are used in mechanistic studies to probe reactions where a non-nucleophilic base is essential for achieving a desired transformation or for studying reaction intermediates. researchgate.net For example, tertiary octylamines have been used to precipitate clavulanic acid, a pharmaceutically important molecule, forming a stable, crystalline salt that aids in its purification. researchgate.net

Data Table for this compound

PropertyValue
Chemical Formula C₈H₁₉N
Molecular Weight 129.25 g/mol cymitquimica.com
CAS Number 5433-33-0
Appearance Colorless to Almost Colorless Liquid cymitquimica.com
Boiling Point 140 °C tcichemicals.com
Flash Point 32 °C tcichemicals.com

Note: Some physical properties are based on the closely related isomer 1,1,3,3-Tetramethylbutylamine (tert-octylamine) due to data availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N,N,3,3-tetramethylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-8(2,3)6-7-9(4)5/h6-7H2,1-5H3

InChI Key

AEJXDZMWIUEKBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,n,3,3 Tetramethylbutylamine

Direct Synthesis Routes to N,N,3,3-Tetramethylbutylamine

Direct synthesis of this compound can be achieved through established organic chemistry reactions, notably the reduction of corresponding amide precursors.

Reduction of Amide Precursors

A reliable and general method for preparing tertiary amines is the reduction of N,N-disubstituted (tertiary) amides. This process involves the conversion of the amide's carbonyl group into a methylene (B1212753) group (CH₂).

Application of Lithium Aluminum Hydride in N,N,3,3-Tetramethylbutanamide Reduction

The synthesis of this compound can be accomplished by the reduction of its amide precursor, N,N,3,3-Tetramethylbutanamide. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation, which is not achievable with milder reagents like sodium borohydride. The reaction converts the tertiary amide into the corresponding tertiary amine in high yield.

The mechanism for the reduction of a tertiary amide with LiAlH₄ involves a two-step hydride addition.

Initial Hydride Attack: The reaction begins with a nucleophilic attack by a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate.

Iminium Ion Formation: The carbonyl oxygen atom coordinates with the Lewis acidic aluminum species. This complex then rearranges, leading to the elimination of an aluminate species as a leaving group and the formation of a transient iminium ion.

Second Hydride Attack: A second hydride ion attacks the electrophilic carbon of the iminium ion, resulting in the final tertiary amine product, this compound.

Reaction Summary: Amide Reduction

ReactantReagentProductGeneral Conditions
N,N,3,3-TetramethylbutanamideLithium Aluminum Hydride (LiAlH₄)This compoundAnhydrous ethereal solvent (e.g., diethyl ether, THF), followed by aqueous workup.

Amination Reactions in the Synthesis of Highly Hindered Primary Amines

While the primary focus is a tertiary amine, understanding the synthesis of related hindered primary amines provides context for the challenges associated with sterically congested structures. Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine. However, the synthesis of sterically demanding amines, particularly from hindered ketones, presents significant challenges. The steric bulk can impede the initial formation of the necessary iminium intermediate, making conventional reductive amination inefficient.

To overcome these challenges, specialized methodologies have been developed. For instance, the synthesis of tert-octylamine (B44039) (1,1,3,3-tetramethylbutylamine), the primary amine analog corresponding to the alkyl group in this compound, can be achieved through routes like the Ritter reaction. This reaction typically involves reacting an alkene (like diisobutylene) with a nitrile (like acetonitrile (B52724) or hydrogen cyanide) in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the primary amine. The development of such multi-step procedures highlights the difficulty in directly aminating a sterically crowded carbon center.

Derivatization and Chemical Transformations Involving this compound as a Reactant

The chemical reactivity of amines allows for various derivatization reactions, such as formylation, which converts an amine into a formamide (B127407).

Formylation and Isocyanide Formation

Formylation is a key chemical transformation that can serve as a protective measure for amino groups or as a precursor step for other functional groups like isocyanides.

Synthesis of N-(1,1,3,3-Tetramethylbutyl)formamide via Reaction with Formic Acid

The formylation of the primary amine 1,1,3,3-tetramethylbutylamine (tert-octylamine) with formic acid produces N-(1,1,3,3-Tetramethylbutyl)formamide. This reaction is a straightforward and practical method for N-formylation. The process typically involves heating the amine with formic acid, often in a solvent such as toluene. The water molecule formed during the condensation reaction is removed, commonly with a Dean-Stark apparatus, to drive the reaction to completion. This method is broadly applicable to primary and secondary amines, including those with significant steric hindrance.

General Conditions for N-Formylation with Formic Acid

Amine SubstrateReagentSolventTypical ConditionsProduct
1,1,3,3-TetramethylbutylamineFormic Acid (85-100%)Toluene or XyleneHeating under reflux with a Dean-Stark trap for water removal.N-(1,1,3,3-Tetramethylbutyl)formamide
Dehydration of N-(1,1,3,3-Tetramethylbutyl)formamide to 1,1,3,3-Tetramethylbutyl Isonitrile

The conversion of N-substituted formamides to their corresponding isonitriles is a fundamental transformation in organic synthesis. This dehydration reaction effectively removes a molecule of water from the formamide functional group. A variety of reagents and methods have been developed to achieve this transformation, offering different advantages in terms of reaction conditions, efficiency, and substrate scope.

One established method for the dehydration of N-substituted formamides involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine. This approach is known for its efficiency and has been successfully applied to a wide range of formamides to produce isonitriles in high yields. researchgate.netnih.gov The reaction is typically carried out at low temperatures, such as 0 °C, and can be completed in a short time frame. researchgate.net

Another effective reagent system for this dehydration is the combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), also in the presence of a tertiary amine like triethylamine. d-nb.info This method is valued for its mild reaction conditions, often proceeding at room temperature, and its use of readily available and cost-effective reagents. d-nb.info It has demonstrated broad applicability for the synthesis of various alkyl and aryl isocyanides. d-nb.info

The general procedure for these dehydrations involves treating the N-substituted formamide with the dehydrating agent and a base in an appropriate solvent. The reaction progress is often monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove byproducts and then purified to isolate the desired isonitrile. d-nb.info

While the specific dehydration of N-(1,1,3,3-Tetramethylbutyl)formamide is a specialized application, the general principles of formamide dehydration are well-established and provide a reliable route to the corresponding 1,1,3,3-Tetramethylbutyl isonitrile. sigmaaldrich.com

Table 1: Reagents for Dehydration of N-Substituted Formamides

Reagent System Base Typical Conditions Reference
Phosphorus oxychloride (POCl₃) Triethylamine 0 °C, short reaction time researchgate.net
Triphenylphosphine (PPh₃) / Iodine (I₂) Triethylamine Room temperature d-nb.info
p-Toluenesulfonyl chloride (p-TsCl) Pyridine - researchgate.net

Amide Coupling and Formation of Substituted Derivatives

The reaction of amines with carboxylic acids or their derivatives to form amides is a cornerstone of organic chemistry. This transformation, known as amide coupling, is crucial for the synthesis of a vast array of molecules, including pharmaceuticals and polymers. In the context of this compound, its reaction with dicarboxylic acids such as cyclobutane-1,2-dicarboxylic acid leads to the formation of dicarboxamide derivatives.

The direct amidation of carboxylic acids with amines can be facilitated by catalysts. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net The catalytic process is believed to involve the activation of the carboxylic acid's carbonyl group by the Lewis acidic sites on the Nb₂O₅ surface. researchgate.net

Alternatively, carboxylic acids can be activated to facilitate amide bond formation. One common method involves the use of coupling agents. Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which then readily reacts with the amine. For example, the synthesis of n-butyl esters of various carboxylic acids has been achieved using triphenylphosphine dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of N,N-dimethylaminopyridine (DMAP). researchgate.net

The synthesis of dicarboxamide derivatives involves the reaction of a dicarboxylic acid or its activated form with two equivalents of an amine. In the case of this compound, this would result in a symmetrical dicarboxamide with the bulky tetramethylbutyl groups attached to the nitrogen atoms of the amide functionalities.

The specific synthesis of dicarboxamide derivatives of cyclobutane-1,2-dicarboxylic acid with this compound would follow the general principles of amide bond formation. The reaction could be carried out by directly heating the dicarboxylic acid with the amine, potentially with a catalyst, or by first converting the dicarboxylic acid to its diacyl chloride, which would then react readily with the amine.

The resulting dicarboxamide would possess two N-(1,1,3,3-tetramethylbutyl)amide groups attached to the cyclobutane (B1203170) ring. The stereochemistry of the cyclobutane-1,2-dicarboxylic acid (cis or trans) would be reflected in the final product. The structural and conformational properties of such dicarboxamides can be of interest in various fields, including materials science and medicinal chemistry.

Alkylation Reactions of this compound

Alkylation of amines is a fundamental process for introducing alkyl groups onto the nitrogen atom, leading to the formation of more substituted amines. chemrxiv.org This reaction typically involves the use of an alkylating agent, such as an alkyl halide. masterorganicchemistry.com

The direct alkylation of a primary amine like this compound with an alkyl halide can be challenging to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. masterorganicchemistry.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com

However, under controlled conditions, it is possible to achieve selective monoalkylation to form secondary amines. More sophisticated methods for the controlled N-alkylation of amines have been developed, including palladium-catalyzed reactions that can offer higher selectivity and milder reaction conditions. chemrxiv.org These methods often employ alcohols as alkylating agents through a "borrowing hydrogen" methodology. chemrxiv.org

The synthesis of N,N-substituted amine derivatives is an active area of research, with applications in drug discovery. For instance, various N,N-substituted amine derivatives have been designed and synthesized as potential inhibitors of cholesteryl ester transfer protein (CETP). nih.gov

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. If this compound were to be di-alkylated to form a tertiary amine, it could then undergo quaternization. This reaction is typically achieved by treating the tertiary amine with an excess of an alkyl halide. masterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

The quaternization of tertiary amines is a well-established process and can be carried out under various conditions. For example, a continuous process for the quaternization of tertiary amines with an alkyl halide can be performed in a tubular reactor at elevated temperatures and pressures. google.com The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom and a halide counterion. These salts have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.

Reactions with Carbonyl Compounds

This compound, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition-elimination mechanism. The initial step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. This intermediate is typically unstable and readily eliminates a molecule of water to form the stable C=N double bond of the imine.

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The primary amine attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Elimination of water: The lone pair of electrons on the nitrogen facilitates the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base (such as another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the final imine product.

The table below summarizes the general reaction of primary amines with aldehydes and ketones to form imines.

Reactant 1Reactant 2ProductCatalystConditions
AldehydePrimary AmineAldimineAcidRemoval of water
KetonePrimary AmineKetimineAcidRemoval of water

This is an interactive data table. You can sort and filter the data as needed.

Nucleophilic Acyl Substitution Reactions Initiated by this compound

This compound can act as a nucleophile in nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org In these reactions, the amine attacks the carbonyl carbon of a carboxylic acid derivative, such as an acyl chloride, anhydride, or ester. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group and form a new amide product. masterorganicchemistry.comlibretexts.org

The reactivity of the carboxylic acid derivative is a key factor in these reactions, with acyl chlorides being the most reactive, followed by anhydrides, esters, and amides. The general mechanism involves:

Nucleophilic attack: The nitrogen atom of this compound attacks the carbonyl carbon of the acyl compound, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org

Leaving group departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. libretexts.org

Deprotonation: A base removes a proton from the nitrogen atom to give the final amide product.

The steric hindrance of this compound can influence the rate of these reactions. While the bulky tert-octyl group may slow down the rate of nucleophilic attack compared to less hindered primary amines, it can also play a role in preventing side reactions.

The following table provides a general overview of nucleophilic acyl substitution reactions involving primary amines.

Carboxylic Acid DerivativeNucleophileProductLeaving Group
Acyl ChloridePrimary AmineAmideChloride ion
Acid AnhydridePrimary AmineAmideCarboxylate ion
EsterPrimary AmineAmideAlkoxide ion

This is an interactive data table. You can sort and filter the data as needed.

Metal-Catalyzed Reaction Environments

In palladium-catalyzed C-H activation and coupling reactions, the choice of base is crucial for the efficiency and selectivity of the transformation. nih.govumn.edu Sterically hindered amines, such as this compound, can serve as effective bases in these catalytic cycles. researchgate.net Their bulky nature often prevents them from coordinating to the metal center, thus avoiding catalyst inhibition. researchgate.net This allows them to function solely as a proton acceptor in the C-H activation step, which is often the rate-determining step of the reaction.

The use of a bulky, non-coordinating base can promote the desired catalytic pathway by preventing the formation of undesired off-cycle species. For instance, in reactions where the amine substrate itself could coordinate to the palladium catalyst, a sterically hindered external base can deprotonate the substrate without competing for coordination sites on the metal.

The table below illustrates the general role of the base in a typical palladium-catalyzed C-H activation cycle.

Step in Catalytic CycleRole of the BaseConsequence of Using a Bulky Base
C-H ActivationProton abstraction from the substrateFavors desired reaction pathway, minimizes catalyst inhibition
Reductive EliminationNot directly involvedCan influence the overall reaction rate and efficiency
Catalyst RegenerationNeutralizes the acid formed during the reactionMaintains the catalytic activity of the palladium species

This is an interactive data table. You can sort and filter the data as needed.

The steric and electronic properties of ligands and bases play a pivotal role in determining the selectivity and efficiency of transition metal-catalyzed reactions. The significant steric bulk of this compound can exert a profound influence when it is employed as a ligand or a base. e3s-conferences.org As a ligand, its large size can create a specific coordination environment around the metal center, which can favor the formation of one regio- or stereoisomer over another.

For example, in cross-coupling reactions, a bulky amine ligand can promote reductive elimination from a less sterically congested intermediate, thereby influencing the regioselectivity of the product. Furthermore, the efficiency of a catalytic system can be enhanced by using a bulky amine as a base that does not interfere with the catalyst's coordination sphere, thus maintaining high catalytic turnover.

The following table summarizes the potential influence of sterically hindered amines on selectivity and efficiency in transition metal catalysis.

ParameterInfluence of Steric HindrancePotential Outcome
Regioselectivity Can favor approach of substrates to a specific side of the catalystIncreased formation of a desired regioisomer
Stereoselectivity Can create a chiral pocket around the metal center (if the amine is chiral)Enantioselective or diastereoselective product formation
Catalyst Efficiency As a non-coordinating base, it prevents catalyst deactivationHigher turnover numbers and reaction rates

This is an interactive data table. You can sort and filter the data as needed.

Borane (B79455) Adduct Formation and Hydroboration Chemistry

This compound can form a stable adduct with borane (BH3). The formation of such amine-borane adducts is a common strategy to handle and deliver borane, which is a pyrophoric and unstable gas in its dimeric form (B2H6). masterorganicchemistry.com The stability and reactivity of these adducts are highly dependent on the steric and electronic properties of the amine. acs.orgnih.gov

The significant steric bulk of the tert-octyl group in this compound influences its complexing ability with borane. nih.gov Generally, increasing the steric bulk around the nitrogen atom decreases the stability of the borane adduct. acs.orgnih.gov This weakening of the N-B bond leads to a higher dissociation of free borane in solution, which in turn increases the reactivity of the adduct in hydroboration reactions. acs.orgnih.gov

Hydroboration is the addition of a B-H bond across a carbon-carbon double or triple bond. masterorganicchemistry.com The subsequent oxidation of the resulting organoborane provides a versatile method for the anti-Markovnikov hydration of alkenes and alkynes. masterorganicchemistry.comorganic-chemistry.org The reactivity of an amine-borane adduct in hydroboration is inversely related to its stability. acs.orgnih.gov Therefore, an adduct of this compound and borane would be expected to be a highly reactive hydroborating agent due to the steric hindrance around the nitrogen atom. acs.orgnih.gov

Research on structurally related N,N-dialkyl-tert-alkylamines has shown that the complexing ability with borane decreases with increasing steric bulk of the alkyl groups on the nitrogen and the tert-alkyl group. nih.gov For instance, the complexing ability of N,N-diethyl-tert-alkylamines with borane decreases in the order: t-BuNEt2 > t-PentNEt2 > t-HeptNEt2 > t-HexNEt2 ≥ t-OctNEt2. nih.gov The reactivity of the corresponding borane adducts towards alkenes increases in the reverse order. nih.gov

The table below shows the hydroboration of 1-octene (B94956) with a borane adduct of a sterically similar amine, N,N-diethyl-1,1,3,3-tetramethylbutylamine (t-OctNEt2), in various solvents. nih.gov

SolventTime (h)Conversion (%)
Tetrahydrofuran0.25100
Dioxane0.25100
tert-Butyl methyl ether1100
n-Pentane2100
Dichloromethane2450

This is an interactive data table. You can sort and filter the data as needed. Data is for the structurally related N,N-diethyl-1,1,3,3-tetramethylbutylamine. nih.gov

Preparation of N,N-Dialkyl-tert-alkylamine Borane Adducts (e.g., N,N-diethyl-1,1,3,3-tetramethylbutylamine analogues)

The synthesis of N,N-dialkyl-tert-alkylamine borane adducts is a key application of this compound and its analogues. These adducts serve as convenient and reactive sources of borane (BH₃) for hydroboration reactions. An important analogue, N,N-diethyl-1,1,3,3-tetramethylbutylamine (t-OctNEt₂), has been prepared and studied as a borane carrier. nih.govacs.org

The general preparation involves the reaction of the tertiary amine with a borane source, such as borane-methyl sulfide (B99878) (BMS) or a borane-tetrahydrofuran (B86392) (BH₃·THF) complex. acs.org The exchange reaction leads to the formation of the stable amine-borane adduct. For instance, N,N-diethyl-1,1,3,3-tetramethylbutylamine-borane (t-OctEt₂N:BH₃) is a highly reactive, liquid borane adduct that readily hydroborates olefins at room temperature. nih.govacs.org The synthesis of the parent amines, such as N,N-diethyl-1,1,3,3-tetramethylbutylamine, can be achieved through methods like the repetitive alkylation of the primary amine (tert-octylamine). acs.org Following the hydroboration reaction, the carrier amine can be recovered through simple acid-base manipulations and recycled to regenerate the borane adduct. nih.govnih.gov

Mechanistic Studies of Reactivity and Stereoselectivity in Hydroboration Processes

The hydroboration of alkenes using amine-borane adducts like t-OctEt₂N:BH₃ follows a well-established mechanistic pathway, though the amine carrier itself plays a crucial role in modulating the reagent's reactivity. The stability of the N-B bond in the adduct is a key determinant of its effectiveness as a hydroborating agent. nih.gov A weaker N-B bond, resulting from greater steric hindrance around the nitrogen atom, leads to a more reactive adduct because the borane is more readily liberated for reaction with the alkene. nih.govacs.org

The hydroboration reaction itself is a concerted, single-step process involving the syn-addition of the B-H bond across the alkene double bond. wikipedia.org This occurs via a four-membered transition state, where the C-B and C-H bonds form simultaneously as the C=C π-bond and the B-H bond break. ucalgary.ca

Key mechanistic features include:

Regioselectivity : The boron atom adds to the less sterically hindered carbon of the double bond, leading to an anti-Markovnikov product upon subsequent oxidation. nih.govwikipedia.org The steric bulk of the amine-borane adduct can enhance this selectivity.

Stereoselectivity : The addition is stereospecifically syn, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgresearchgate.net This is a direct consequence of the concerted mechanism.

No Rearrangements : Because a discrete carbocation intermediate is not formed during the reaction, the carbon skeleton of the alkene does not undergo rearrangement, which is a common side reaction in other types of electrophilic additions. wikipedia.org

The reactivity of the t-OctEt₂N:BH₃ adduct has been demonstrated with a range of mono-, di-, tri-, and tetra-substituted olefins. Simple, unhindered olefins are typically hydroborated to the trialkylborane stage, while more sterically hindered olefins may only react to form mono- or dialkylboranes. nih.gov

Steric Influence of the Tetramethylbutyl Group on Borane Complexing Ability

The steric bulk of the 1,1,3,3-tetramethylbutyl group has a profound and predictable influence on the ability of the amine to complex with borane. Research has systematically varied the steric hindrance of the tertiary alkyl group attached to an N,N-diethylamine core to study this effect. nih.govacs.org

It was found that the complexing ability of N,N-diethyl-tert-alkylamines with borane decreases as the steric bulk of the tert-alkyl group increases. nih.govacs.org This is because the bulky group hinders the approach of the Lewis acidic borane to the Lewis basic nitrogen atom. The established order of complexing ability is a clear demonstration of this steric effect.

Table 1: Effect of tert-Alkyl Group on Borane Complexing Ability
AmineAbbreviationRelative Complexing Ability
N,N-diethyl-tert-butylaminet-BuNEt₂Highest
N,N-diethyl-2-methyl-2-butylaminet-PentNEt₂
N,N-diethyl-2,3,3-trimethyl-2-butylaminet-HeptNEt₂
N,N-diethyl-2,3-dimethyl-2-butylaminet-HexNEt₂
N,N-diethyl-1,1,3,3-tetramethylbutylaminet-OctNEt₂Lowest

Data sourced from references nih.govacs.org.

Furthermore, for a constant tert-octyl group, varying the alkyl substituents on the nitrogen atom also modulates the complexing ability. As the steric bulk of the N-alkyl groups increases, the ability to complex with borane decreases. nih.govacs.org

Table 2: Effect of N-Alkyl Groups on Borane Complexing Ability for tert-Octylamines
AmineAbbreviationRelative Complexing AbilityReactivity of Borane Adduct
N,N-dimethyl-1,1,3,3-tetramethylbutylaminet-OctNMe₂HighestLowest
N-ethyl-N-methyl-1,1,3,3-tetramethylbutylaminet-OctNEtMe
4-(1,1,3,3-tetramethylbutyl)morpholinet-OctN(CH₂CH₂)₂O
N,N-diethyl-1,1,3,3-tetramethylbutylaminet-OctNEt₂
N-isobutyl-N-methyl-1,1,3,3-tetramethylbutylaminet-OctNBuiMe
N,N-dipropyl-1,1,3,3-tetramethylbutylaminet-OctNPrⁿ₂LowestHighest

Data sourced from references nih.govacs.org.

Crucially, the reactivity of the corresponding borane adducts toward an olefin (e.g., 1-octene) is inversely proportional to the complexing ability of the parent amine. nih.govacs.org Therefore, the highly hindered N,N-diethyl-1,1,3,3-tetramethylbutylamine forms a relatively weak complex with borane, resulting in a highly reactive hydroborating agent. nih.govacs.org

Azoalkane Synthesis through Sulfamide Reactions

A comprehensive search of scientific literature did not yield specific information regarding the synthesis of symmetrical or unsymmetrical azoalkanes derived directly from this compound through reactions involving sulfamides. Similarly, no data was found on the thermal decomposition or initiator properties of such azoalkane products. This specific synthetic application involving this compound is not documented in the reviewed sources.

Preparation of Symmetrical and Unsymmetrical Azoalkanes Derived from this compound

Information on this synthetic route is not available in the searched literature.

Analysis of Thermal Decomposition and Initiator Properties of Azoalkane Products

Information on the properties of these specific azoalkane products is not available in the searched literature.

Synthesis of Organobismuth Compounds Involving this compound

A thorough literature search did not provide specific examples or methodologies for the synthesis of organobismuth compounds where this compound is directly involved, for instance as a ligand or a reagent. While the field of organobismuth chemistry is extensive, the application of this particular sterically hindered amine in the synthesis of such compounds is not described in the available search results.

Spectroscopic Characterization and Structural Analysis of N,n,3,3 Tetramethylbutylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N,3,3-Tetramethylbutylamine by providing detailed information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule. The proton NMR chemical shift is affected by proximity to electronegative atoms like nitrogen and unsaturated groups. libretexts.org Protons on carbons bonded to electronegative atoms, such as nitrogen or oxygen, typically absorb at lower fields. libretexts.org

The anticipated signals are:

A sharp singlet corresponding to the nine equivalent protons of the three methyl groups on the quaternary carbon (the tert-butyl group). These protons are far from the nitrogen atom and would appear at a typical alkane-like chemical shift.

A singlet for the six equivalent protons of the two methyl groups attached directly to the nitrogen atom. These protons are deshielded by the adjacent electronegative nitrogen and thus appear further downfield.

Two multiplets, likely appearing as triplets, for the two methylene (B1212753) (-CH₂-) groups that form the ethyl bridge between the nitrogen and the tert-butyl group. The methylene group protons adjacent to the nitrogen atom will be more deshielded and appear at a lower field than the methylene group adjacent to the tert-butyl moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃ )₃ ~0.9 - 1.0 Singlet 9H
-CH₂ -C(CH₃)₃ ~1.5 - 1.8 Triplet 2H
-N-CH₂ - ~2.2 - 2.5 Triplet 2H

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five non-equivalent carbon environments. The chemical shift of a ¹³C nucleus is influenced by factors such as the electronegativity of attached atoms and hybridization. pressbooks.pub Carbons bonded to electronegative atoms like nitrogen are deshielded and shifted downfield. libretexts.org

The predicted signals are:

A signal for the three equivalent methyl carbons of the tert-butyl group.

A signal for the quaternary carbon of the tert-butyl group.

Two distinct signals for the two methylene carbons. The carbon atom directly bonded to the nitrogen atom will appear at a lower field.

A signal for the two equivalent methyl carbons attached to the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Assigned Carbons Predicted Chemical Shift (δ, ppm)
-C(CH₃ )₃ ~29 - 31
-C (CH₃)₃ ~31 - 33
-CH₂ -C(CH₃)₃ ~35 - 40
-N-CH₂ - ~55 - 60

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. A key feature in the IR spectrum of this compound is the absence of N-H stretching vibrations, which definitively classifies it as a tertiary amine. wpmucdn.comorgchemboulder.comspectroscopyonline.com

The main characteristic absorption bands expected are:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of C-H bonds in the alkane portions of the molecule. docbrown.info

C-H Bending: Characteristic bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups appear in the 1350-1470 cm⁻¹ range.

C-N Stretching: Aliphatic amines typically show C-N stretching vibrations as medium to weak bands in the 1020-1250 cm⁻¹ region. orgchemboulder.comdocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850 - 2970 C-H Stretch Alkane (CH₃, CH₂)
1450 - 1470 C-H Bend Methylene (scissoring)
1365 - 1385 C-H Bend Methyl (symmetric)

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For a compound containing a single nitrogen atom, the molecular ion peak (M⁺) will have an odd mass-to-charge (m/z) ratio, a principle known as the nitrogen rule. whitman.eduwhitman.edu The molecular formula for this compound is C₈H₁₉N, giving it a molecular weight of 129.25 g/mol . The molecular ion peak is therefore expected at m/z 129.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, α-cleavage of the C1-C2 bond results in the formation of the N,N-dimethyliminium ion, which is expected to be the base peak (the most intense peak) in the spectrum.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Ion Structure Fragmentation Pathway
129 [(CH₃)₃CCH₂CH₂N(CH₃)₂]⁺˙ Molecular Ion (M⁺)
114 [(CH₃)₃CCH₂CH₂NCH₃]⁺ Loss of a methyl radical (˙CH₃) from N
58 [CH₂=N(CH₃)₂]⁺ α-Cleavage (Base Peak)

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

In derivatives such as protonated ammonium (B1175870) salts, the nitrogen atom becomes tetracoordinate and adopts a more regular tetrahedral geometry. Crystallographic analysis of simple amine derivatives provides typical values for interatomic distances. theorchem.ru The carbon-nitrogen single bond (C-N) length in simple amines is typically around 147 pm. libretexts.org Carbon-carbon single bonds (C-C) in similar aliphatic compounds have an average length of approximately 154 pm. libretexts.org

Table 5: Typical Interatomic Distances in Aliphatic Amine Derivatives

Bond Typical Bond Length (pm)
C-N ~147
C-C ~154

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of crystallographic databases and the scientific literature indicates that, to date, the crystal structure of this compound has not been experimentally determined and reported. Consequently, a detailed analysis based on empirical crystallographic data is not possible at this time. However, a theoretical examination of its molecular structure allows for a reasoned projection of its likely crystal packing and the nature of the intermolecular interactions that would govern its solid-state assembly.

The molecular architecture of this compound is characterized by a sterically demanding tert-butyl group at one end of a short alkyl chain and a dimethylamino group at the other. This structure imposes significant constraints on how the molecules can arrange themselves in a crystalline lattice. The bulky, non-polar nature of the majority of the molecule suggests that crystal packing will be primarily dictated by the need to maximize packing efficiency through van der Waals forces, specifically London dispersion forces.

Expected Intermolecular Interactions in Crystalline this compound

The following table outlines the anticipated types of intermolecular interactions and their probable geometric characteristics, based on theoretical principles. It is important to note that these are predictive and await experimental verification.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Van der Waals ForcesC-H, C-CC-H, C-C> 3.0Primary contributor to lattice energy
Weak C-H···N Hydrogen BondC-HN2.5 - 3.5Secondary, directional interaction

The crystal lattice of this compound derivatives would be further influenced by the nature of any substituent groups. For instance, the introduction of hydrogen bond donors or acceptors would likely lead to more specific and stronger intermolecular interactions, potentially resulting in significantly different crystal packing motifs compared to the parent compound. Similarly, the formation of salts of this compound would introduce strong electrostatic interactions, which would dominate the crystal packing, organizing the cations and anions in a manner that maximizes electrostatic attraction and minimizes repulsion.

Advanced Research Applications of N,n,3,3 Tetramethylbutylamine and Its Derivatives

Ligand Chemistry and Coordination Compounds

In the field of coordination chemistry, the utility of an amine is largely defined by the properties of its nitrogen donor atom. The lone pair of electrons on the nitrogen allows it to function as a Lewis base, donating electron density to a metal center to form a coordination complex. mdpi.comresearchgate.net N,N,3,3-Tetramethylbutylamine is notable for the significant steric bulk surrounding its N-donor site, which profoundly influences the structure and reactivity of its metal complexes.

This compound functions as a classic N-donor ligand, forming stable complexes with a variety of transition metals. alfa-chemistry.com Its primary role is to coordinate to a metal center through its nitrogen atom, influencing the electronic properties and geometry of the resulting complex. A key area of study for such ligands is in the formation of coordination compounds with pseudohalides like isothiocyanate (NCS⁻).

Table 1: Representative Copper(II) Isothiocyanato Complexes with N-Donor Ligands

Compound Formula Coordination Geometry Isothiocyanate Bonding Mode
catena-[Cu(Me₃en)(μ-NCS)(NCS)] Polymeric Chain Bridging (μ-NCS) and Terminal (NCS)
[Cu₂(N,N′-isp₂en)₂(µ-NCS)₂(NCS)₂] Dimeric Bridging (μ-NCS) and Terminal (NCS)

Note: This table is based on data for analogous sterically hindered diamine ligands to illustrate the principles of coordination. researchgate.net

The substantial size of the 1,1,3,3-tetramethylbutyl group exerts a significant steric effect that is a critical tool in the design of coordination polymers. Steric hindrance can control the assembly of these polymers by dictating the number of metal centers in a cluster (nuclearity), the way ligands attach to the metal (bonding modes), and the geometry of ligand bridges between metal ions. cam.ac.ukresearchgate.net

In coordination polymers, large steric profiles on a ligand can prevent the formation of highly dense, multi-dimensional networks, instead favoring lower-dimensional structures like 1D chains or discrete, low-nuclearity molecules. researchgate.net This principle is observed in lanthanide/cerium coordination polymers where steric strain, caused by differences in ionic sizes, can lead to the formation of new solid-state phases rather than simple ion exchange. researchgate.netnih.gov The steric bulk of this compound is therefore a predictable tool for chemists to direct the synthesis towards specific structural outcomes, preventing polymerization in certain directions and controlling the geometry of bridging ligands, such as isothiocyanate, which can adopt various bridging modes (e.g., end-on or end-to-end).

In organometallic catalysis, ancillary ligands play a crucial role in modulating the properties of the active metal center. Amine ligands can influence the electronic environment and steric accessibility of the catalyst, thereby affecting its activity and selectivity. rsc.org

Neutral nickel complexes are effective catalysts for ethylene polymerization, and their performance is highly dependent on the ligand structure. Studies on nickel complexes with anilinobenzoic acid methyl ester ligands have shown that substituents on the ligand framework are essential for catalytic activity. mdpi.com Specifically, bulky substituents can influence the molecular weight of the polyethylene produced. mdpi.commdpi.com For titanium-based catalysts, steric effects also play a major role in the activity of ethylene polymerization. researchgate.net The introduction of a bulky ligand like this compound into a catalyst system can restrict access to the metal center, which can in turn influence the rate of monomer insertion and the likelihood of chain termination, thereby controlling the molecular weight and degree of branching in the resulting polymer or oligomer.

Table 2: Effect of Ligand Substituents on Ethylene Polymerization with Nickel Catalysts

Catalyst Ligand Substituent Cocatalyst Activity (g polymer/mol Ni·h) Polymer Product
C1 H dMMAO Inactive -
C2 Isopropyl dMMAO 1.1 x 10⁵ Oligomers + Polyethylene

Note: This table is adapted from a study on anilinobenzoic acid methyl ester nickel complexes to illustrate the importance of steric bulk on catalytic activity. mdpi.com

Tertiary amines, often generated during the synthesis of cationic transition-metal complexes, are not always "innocent" spectator molecules. researchgate.netfigshare.com They can participate in catalyst deactivation pathways through reactions like C-H bond activation of the amine itself. researchgate.netfigshare.com However, amine-based ligands can also be strategically employed to prevent catalyst deactivation. In some organocatalytic systems, highly reactive electrophiles can alkylate and deactivate amine catalysts. researchgate.netnih.gov The strategic design of the amine, including the incorporation of bulky groups, can sterically shield the nitrogen atom, hindering these deactivation reactions and prolonging the catalyst's lifetime and efficiency. This shielding effect is crucial in reactions where the catalyst is susceptible to undesired side reactions with substrates or intermediates.

Impact on Catalytic Activity and Selectivity in Organometallic Catalysis

Pharmaceutical and Agrochemical Intermediates

Beyond its role in fundamental coordination chemistry and catalysis, this compound and its parent amine, 1,1,3,3-tetramethylbutylamine, serve as important intermediates in the synthesis of higher-value chemical products.

In the pharmaceutical industry, amines are commonly used to form salts of acidic active pharmaceutical ingredients (APIs). This is done to improve properties such as solubility, stability, and bioavailability. A notable example is the formation of Pravastatin 1,1,3,3-tetramethylbutylamine, a salt of the cholesterol-lowering drug Pravastatin. nih.govsimsonpharma.com In this context, the amine acts as a key intermediate, reacting with the acidic API to form a stable, isolable salt form of the drug.

In the agrochemical sector, complex nitrogen-containing heterocyclic compounds are the basis for many herbicides and pesticides. The synthesis of these molecules often requires amine building blocks. For example, the development of carbamoyl triazole herbicides, which are crucial for weed control in agriculture, involves multi-step syntheses where specific amines are incorporated into the final molecular structure. researchgate.net The unique steric and electronic properties of amines derived from this compound can be utilized to create novel herbicidal compounds with improved efficacy and selectivity.

Intermediate in the Synthesis of Triazine Derivatives for Agrochemicals and Dyes

While this compound is recognized as an important organic intermediate in the synthesis of various chemicals, including dyes and pesticides, specific details regarding its direct role as an intermediate in the synthesis of triazine derivatives for agrochemicals and dyes are not extensively documented in readily available literature. google.compatsnap.com Triazine derivatives are a critical class of compounds in both the agrochemical and dye industries. researchgate.netnih.govupb.rocore.ac.ukmdpi.comderpharmachemica.comnih.govnih.govresearchgate.net In agrochemicals, s-triazines are known for their herbicidal activity. researchgate.net In the dye industry, triazine-based reactive dyes form covalent bonds with textile fibers, resulting in excellent color fastness. researchgate.netupb.rocore.ac.uknih.gov The synthesis of these triazine derivatives often involves the sequential substitution of chlorine atoms on a cyanuric chloride core with various nucleophiles. It is plausible that the bulky and hydrophobic nature of the N,N,3,3-tetramethylbutyl group could be utilized to introduce specific physical and chemical properties into the final triazine product, potentially influencing its solubility, stability, and interaction with biological targets or textile fibers. However, without direct scholarly references detailing this specific synthetic route, its application in this context remains a theoretical possibility based on its general use as a chemical intermediate.

Formation of Pharmaceutical Salts and Reference Standards (e.g., Pravastatin 1,1,3,3-Tetramethylbutylamine)

In the pharmaceutical industry, this compound plays a crucial role in the formation of stable salts of acidic drug molecules. A prominent example is Pravastatin 1,1,3,3-Tetramethylbutylamine , a salt form of the cholesterol-lowering drug Pravastatin. This salt is utilized as a United States Pharmacopeia (USP) reference standard, which is essential for quality control and analytical testing of pravastatin sodium in pharmaceutical formulations.

The formation of a salt with this compound can improve the handling, stability, and analytical characterization of the active pharmaceutical ingredient (API). The properties of Pravastatin 1,1,3,3-Tetramethylbutylamine are well-defined, making it a reliable standard for assays and quality tests specified in the USP compendia for pravastatin sodium and its tablet formulations.

Below is a table summarizing the key identifiers for Pravastatin 1,1,3,3-Tetramethylbutylamine:

PropertyValue
CAS Number 151006-14-3
Molecular Formula C31H55NO7
Molecular Weight 553.77 g/mol

Influence of the this compound Moiety on Biological Activity of Compounds

The bulky and lipophilic nature of the this compound moiety can significantly influence the biological activity of a compound. This is often explored through structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its pharmacological effects.

Effect on Enzyme Inhibition (e.g., NAE Inhibitors, 15-Lipoxygenase Inhibitors)

Research into novel enzyme inhibitors has shed light on the impact of the this compound group on target engagement.

NAE Inhibitors: In the development of inhibitors for the NEDD8-activating enzyme (NAE), a potential target for cancer therapy, the inclusion of the this compound moiety has been investigated. One study exploring the structural determinants of NAE specificity synthesized a series of analogues. Interestingly, the analogue containing the 1,1,3,3-tetramethylbutylamine group (referred to as tert-octylamine (B44039) in some literature) exhibited no inhibition of the human UBC12–NEDD8 complex at a concentration of 10 nM. This finding suggests that the significant steric bulk introduced by the tert-octyl group in this specific position is detrimental to the inhibitory activity against NAE.

15-Lipoxygenase Inhibitors: 15-Lipoxygenase (15-LOX) is an enzyme implicated in inflammatory processes, making it a target for the development of anti-inflammatory drugs. nih.govresearchgate.netup.ac.za While numerous inhibitors of 15-LOX have been developed, there is currently no specific information available in the scientific literature detailing the effect of the this compound moiety on the inhibitory activity of 15-lipoxygenase inhibitors. Further research would be necessary to determine if the steric and electronic properties of this group could be advantageously incorporated into the design of novel 15-LOX inhibitors.

Structure-Activity Relationship Studies in Bioactive Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. nih.govtaylorandfrancis.com The this compound moiety, with its distinct size and hydrophobicity, can serve as a valuable tool in these investigations.

As demonstrated in the case of NAE inhibitors, the incorporation of the this compound group provided a clear SAR data point. The lack of activity for the compound containing this bulky substituent, in contrast to less sterically hindered analogues, helped to define the spatial constraints of the enzyme's binding pocket. This information is crucial for the rational design of more potent and selective inhibitors.

While the direct impact of the this compound moiety on the activity of a broad range of bioactive compounds is not extensively documented, its use in SAR studies serves to probe the steric tolerance of biological targets. The deliberate introduction of such a large, non-polar group can help researchers understand the geometric and hydrophobic requirements for effective ligand-receptor interactions.

Materials Science Applications

The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the field of polymer chemistry.

Application as Crosslinking Agents in Polymer Chemistry

While some sources indicate that tert-octylamine is used as a catalyst or intermediate in the production of polymers, there is no direct and conclusive evidence in the available scientific literature to suggest that this compound is used as a crosslinking agent in polymer chemistry. prepchem.com Crosslinking is a process that involves the formation of chemical bonds between polymer chains to create a more rigid and stable network structure. This process is crucial for enhancing the mechanical properties of polymers.

However, a related application of tert-octylamine is in the synthesis of azoalkanes, which can function as polymerization initiators. For instance, the reaction of tert-octylamine with tert-butylamine can produce a mixture of azoalkanes with different half-lives. prepchem.com This mixture of initiators is particularly useful in bulk polymerization processes, such as that of styrene, where a combination of low and high-temperature initiators is required for efficient polymerization. prepchem.com

It is important to distinguish between a polymerization initiator, which starts the polymerization process, and a crosslinking agent, which connects existing polymer chains. Based on the current body of scientific literature, the primary role of this compound in polymer chemistry appears to be in the synthesis of initiators rather than as a direct crosslinking agent.

Potential Role as an Organic Structure-Directing Agent in Zeolite Synthesis

Organic structure-directing agents (OSDAs) are crucial components in the hydrothermal synthesis of zeolites, guiding the formation of specific crystalline framework structures. titech.ac.jpnih.gov These organic molecules, typically quaternary ammonium (B1175870) or phosphonium ions, influence the arrangement of silicate and aluminate precursors, leading to the crystallization of desired zeolite topologies with unique pore and channel systems. nih.govresearchgate.net The size, shape, and flexibility of the OSDA molecule are key factors that determine the final structure of the zeolite. researchgate.net

Amines and their quaternary ammonium derivatives are a common class of OSDAs. For example, tetraethylammonium (TEA+) has been extensively studied for its ability to direct the crystallization of various zeolites, including Zeolite Beta. metu.edu.trresearchgate.net Similarly, smaller amines like n-butylamine have been used, sometimes in combination with other OSDAs, to promote the formation of highly crystalline zeolites such as ZSM-12. rsdjournal.org The OSDA functions by acting as a template around which the inorganic framework assembles, stabilizing the formation of specific pore structures. nih.gov After crystallization, the organic template is typically removed by calcination to open the microporous network of the zeolite.

While a wide variety of organic molecules have been explored as OSDAs, specific research detailing the application of this compound in this role is not prevalent in the reviewed scientific literature. The bulky, sterically hindered nature of this compound suggests it could potentially direct the formation of zeolites with large or unique pore structures, but empirical studies are required to validate this hypothesis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Estimation of Dissociation Constants (pKa) and Basicity of Amines

The dissociation constant (pKa) is a fundamental parameter that quantifies the basicity of amines in solution. Accurate pKa prediction is vital for understanding reaction equilibria and kinetics. Computational quantum chemistry offers powerful tools for estimating pKa values, often employing a thermodynamic cycle that combines gas-phase calculations with a solvation model. semanticscholar.orgkyushu-u.ac.jp

Several computational methods are utilized for this purpose. Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used to calculate the Gibbs free energy of the amine and its protonated form. mdpi.com The accuracy of these calculations is highly dependent on the choice of the functional and basis set. mdpi.comsumitomo-chem.co.jp To account for solvent effects, which are critical for pKa values, implicit solvation models like the Polarizable Continuum Model (PCM) or explicit solvent models in molecular dynamics simulations are employed. semanticscholar.orgkyushu-u.ac.jp Recent studies have also demonstrated that density-functional tight-binding (DFTB) metadynamics simulations can provide highly accurate pKa predictions for a wide range of amines by explicitly modeling the dynamics of proton transfer in solution. researchgate.net

Table 1: Overview of Computational Methods for pKa Prediction of Amines

Method Approach Key Features
DFT/Continuum Model Calculates Gibbs free energy change of protonation with an implicit solvent model (e.g., PCM, SMD). mdpi.compeerj.com Balances computational cost and accuracy; results are sensitive to the chosen functional and solvation model. peerj.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Treats the solute with quantum mechanics and the surrounding solvent with classical molecular mechanics. Provides a more detailed description of solute-solvent interactions, especially hydrogen bonding.
Ab Initio Molecular Dynamics (AIMD) Simulates the explicit dynamics of the solute and solvent molecules using quantum mechanical forces. nih.gov Offers a highly accurate description of the solvation environment and proton transfer events.
DFTB-based Metadynamics Uses an efficient approximate DFT method combined with an enhanced sampling technique to calculate the free energy profile of deprotonation. researchgate.net Achieves high accuracy by explicitly simulating the proton transfer process at a lower computational cost than AIMD. researchgate.net

While these methods are broadly applicable, specific computational studies detailing the pKa estimation for this compound were not identified in the surveyed literature.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp By calculating the potential energy surface, DFT allows researchers to map out the entire course of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.netscispace.com The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.

DFT calculations provide detailed insights into bond-forming and bond-breaking processes. rsc.org For instance, in studies of cycloaddition reactions, DFT can distinguish between concerted and stepwise mechanisms and predict stereochemical outcomes. rsc.org In catalysis, DFT is used to investigate the catalytic cycle, the role of the catalyst, and the structure of key intermediates. mdpi.com The choice of the appropriate functional and basis set is critical for obtaining results that are in good agreement with experimental data. sumitomo-chem.co.jp

Theoretical Exploration of Electronic Properties and Steric Effects

The reactivity and physical properties of a molecule are governed by its electronic structure and steric profile. Computational methods provide a powerful avenue for exploring these characteristics at a molecular level. Electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and atomic charges, can be determined through quantum chemical calculations. These properties help in understanding a molecule's nucleophilicity, electrophilicity, and potential sites for reaction. mdpi.com

Steric effects, which arise from the spatial arrangement of atoms, are equally important in dictating chemical reactivity and selectivity. Computational models can quantify steric hindrance, for example, by calculating steric maps that visualize the space occupied by different parts of a molecule. mdpi.com The interplay between electronic and steric effects is often complex, and theoretical studies can help disentangle these contributions to explain observed reactivity patterns, such as in the design of ligands for catalysts. mdpi.com

A comprehensive theoretical exploration of the specific electronic properties and steric effects of this compound using these advanced computational techniques has not been detailed in the reviewed scientific publications.

Molecular Dynamics and Conformation Analysis of this compound and its Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes, molecular vibrations, and diffusion. rsc.org This technique is particularly valuable for conformation analysis, as it allows for the exploration of the potential energy surface and the identification of stable conformers and the transitions between them.

In MD simulations, the interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The choice of force field is crucial for the accuracy of the simulation. MD simulations have been successfully applied to study the conformational dynamics and hydration properties of various molecules, including those structurally related to this compound, such as trimethylamine-N-oxide and N,N,N,N-tetramethylammonium salts. rsc.orgrsc.org These studies provide insights into solute-solvent interactions and the influence of the molecular environment on conformational preferences.

Despite the power of MD simulations for conformational analysis, specific studies focusing on this compound or its complexes were not found in the surveyed literature. Such simulations could provide valuable information on its dynamic behavior, preferred conformations, and interactions with other molecules in various environments.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies for N,N,3,3-Tetramethylbutylamine and Analogues

No specific novel or sustainable synthetic methodologies for this compound were found in the existing literature. General methods for the synthesis of sterically hindered tertiary amines exist, such as the direct reductive amination of ketones, but their specific application to this compound, particularly with a focus on green chemistry principles, is not documented.

Exploration of this compound as a Chiral Auxiliary or Stereoselective Reagent Precursor

There is no available research that explores the use of this compound as a chiral auxiliary or as a precursor for stereoselective reagents. The field of chiral auxiliaries is extensive, with many well-established reagents, but this compound is not mentioned among them in the surveyed literature.

Advanced Mechanistic Studies of Reactions Involving this compound Using in situ Techniques

No mechanistic studies, particularly those employing in situ techniques like NMR spectroscopy, for reactions involving this compound have been published. While in situ NMR is a powerful tool for studying reaction mechanisms, its application to this specific compound has not been reported.

Expansion of Applications in Emerging Fields of Catalysis, Supramolecular Chemistry, and Advanced Materials

There is no documented use of this compound in the emerging fields of specialized catalysis, supramolecular chemistry, or the synthesis of advanced materials. While sterically hindered amines, in general, have found applications in these areas, for instance as polymer stabilizers, there are no specific examples involving this compound.

Due to the absence of specific research data for this compound in these advanced areas, the generation of an article that is both detailed and scientifically accurate is not feasible at this time.

Q & A

Q. What are the key physical and chemical properties of N,N,3,3-Tetramethylbutylamine critical for laboratory handling?

this compound (CAS 107-45-9) is a colorless, clear liquid with a molecular formula of C₈H₁₉N and a molar mass of 129.25 g/mol. Key physical properties include a density of approximately 0.805 g/cm³ at 20°C, a refractive index of ~1.424, and a boiling point of ~140°C. These properties are essential for storage (e.g., amber glass containers) and experimental setups requiring precise volumetric measurements or temperature control .

Q. How is this compound synthesized, and what purification methods are recommended?

While direct synthesis protocols are not detailed in the provided evidence, analogous amines are often synthesized via reductive amination or alkylation of primary amines. For purification, distillation under reduced pressure is commonly employed due to the compound’s volatility. Crystallization methods, such as those described for benzidine derivatives (e.g., hydrogen bond-mediated packing), may also apply, though solvent selection must account for its liquid state at room temperature .

Q. What safety protocols are necessary when handling this compound?

The compound is classified as a skin, eye, and mucous membrane irritant. Safety measures include using personal protective equipment (gloves, goggles), working in a fume hood, and storing at room temperature in sealed containers. Spill management requires neutralization with dilute acid (e.g., 2 N HCl) followed by absorption with inert materials .

Advanced Research Questions

Q. How is this compound utilized in pharmaceutical impurity profiling?

The compound is a known impurity in clavulanate potassium and pravastatin sodium. Pharmacopeial methods (e.g., USP) employ reversed-phase HPLC with internal standardization (e.g., 3-methyl-2-pentanone) to quantify residual aliphatic amines. Detection limits are set at ≤0.1% for individual impurities, with total impurities not exceeding 0.6%. Sample preparation involves liquid-liquid extraction using 2 N NaOH and isopropyl alcohol to isolate the analyte .

Q. What chromatographic methods are recommended for analyzing this compound in complex matrices?

A validated HPLC method uses a C18 column, mobile phase gradient (80% acetonitrile/20% aqueous buffer), and UV detection at 210 nm. The compound elutes at a relative retention time (RRT) of 1.13 compared to the internal standard. System suitability requires resolution ≥2.0 between adjacent peaks, with a column efficiency (theoretical plates) >2000 .

Q. How do computational studies (e.g., DFT) inform conformational analysis of this compound?

While direct DFT data for this compound is unavailable, studies on structurally similar amines (e.g., benzidine derivatives) reveal discrepancies between experimental crystal structures (planar conformations) and DFT-predicted twisted geometries. Such analyses highlight the role of intermolecular forces (e.g., hydrogen bonding) in stabilizing specific conformations, guiding researchers in predicting solubility and reactivity .

Q. What role does this compound play in pharmacopeial assay standardization?

It serves as a reference standard in pravastatin sodium assays. A conversion factor (446.51/553.78) is applied to equate pravastatin sodium concentrations to its tetramethylbutylamine derivative. System suitability tests require peak symmetry (tailing factor ≤2.0) and precision (RSD ≤2.0% for replicate injections) .

Methodological Considerations

  • Structural Characterization : Single-crystal X-ray diffraction (SCXRD) is recommended for elucidating hydrogen-bonding networks, though the compound’s liquid state may necessitate derivatization (e.g., hydrochloride salt formation) for crystallization .
  • Quantitative Analysis : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trifluoroacetylation) enhances detection sensitivity for trace-level amine analysis in biological matrices .

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